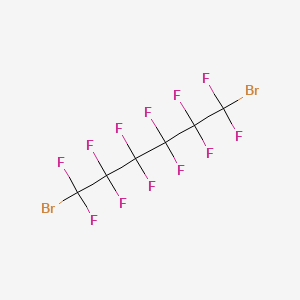

1,6-Dibromododecafluorohexane

Description

The exact mass of the compound 1,6-Dibromododecafluorohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,6-Dibromododecafluorohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dibromododecafluorohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAPKQWKFYIOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Br)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC6F12Br, C6Br2F12 | |

| Record name | Hexane, 1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335129 | |

| Record name | 1,6-Dibromododecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-22-9 | |

| Record name | 1,6-Dibromododecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dibromododecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,6-Dibromododecafluorohexane (CAS 918-22-9): Properties, Reactivity, and Applications

Abstract: This technical guide provides an in-depth analysis of 1,6-Dibromododecafluorohexane (CAS 918-22-9), a key bifunctional perfluorinated building block. Characterized by a chemically robust dodecafluorohexane backbone flanked by two reactive bromine termini, this molecule serves as a versatile precursor in the synthesis of high-performance fluoropolymers and as a rigid, lipophilic spacer in the design of advanced organic molecules. This document details its physicochemical properties, explores its core reactivity from a mechanistic standpoint, outlines its primary applications, and provides exemplary protocols for its use, targeting researchers and professionals in materials science and drug development.

Core Physicochemical and Spectroscopic Profile

1,6-Dibromododecafluorohexane, also known as 1,6-dibromoperfluorohexane, is a dense, heat-sensitive liquid.[1] Its defining feature is the perfluorinated carbon chain, which imparts significant chemical inertness, thermal stability, and unique solubility characteristics to both the monomer and its derivatives. The terminal carbon-bromine bonds, however, provide reactive sites for subsequent chemical transformations.

A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 918-22-9 | [2][3][4] |

| Molecular Formula | C₆Br₂F₁₂ | [2][3][4] |

| Molecular Weight | 459.85 g/mol | [2][3][4] |

| Appearance | Colorless to very pale-yellow liquid | [1] |

| Boiling Point | 142 °C | [3] |

| Density | 2.131 g/cm³ at 25 °C | [3] |

| IUPAC Name | 1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | [5] |

| InChI Key | SWAPKQWKFYIOJS-UHFFFAOYSA-N | [2][5] |

1.1. Analytical Characterization While some suppliers note that comprehensive analytical data is not routinely collected for this specialty chemical, its structure can be unequivocally confirmed using standard analytical techniques. The buyer typically assumes responsibility for confirming the product's identity and purity.

| Technique | Expected Observations |

| ¹⁹F NMR | Multiple distinct multiplets corresponding to the three unique fluorine environments on the carbon chain (-CF₂-Br, -CF₂-CF₂Br, and -CF₂-CF₂-CF₂-). The chemical shifts and coupling constants provide a definitive fingerprint of the molecule. |

| ¹³C NMR | Three signals for the carbon backbone, each split into complex multiplets due to strong one-bond and two-bond C-F coupling. |

| Mass Spectrometry (MS) | The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.[6] |

| Infrared (IR) Spectroscopy | Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of C-F stretching vibrations. |

Synthesis and Purification

Detailed, peer-reviewed synthesis protocols for 1,6-Dibromododecafluorohexane are not widely available in public literature, likely due to their proprietary nature. However, a plausible synthetic route can be conceptualized based on established principles of organofluorine chemistry. One potential pathway involves the anti-Markovnikov addition of hydrogen bromide across the terminal double bonds of a perfluorinated diene, initiated by radicals.

A generalized workflow for such a synthesis is proposed below.

Caption: Proposed Synthetic Workflow for 1,6-Dibromododecafluorohexane.

Purification of the final product would likely be achieved via fractional distillation under reduced pressure to accommodate its relatively high boiling point and prevent thermal decomposition.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1,6-Dibromododecafluorohexane is dominated by the reactivity of its two terminal C-Br bonds.

-

Bifunctional Electrophile: The molecule acts as a classic bifunctional electrophile. The bromine atoms are excellent leaving groups, making the terminal carbons susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of non-fluorinated α,ω-dihaloalkanes like 1,6-dibromohexane. Common reactions include Williamson ether synthesis with diols, alkylation of diamines, and reaction with dicarboxylates to form polyesters.

-

Influence of the Fluorinated Core: The highly electron-withdrawing perfluoroalkyl chain has a profound impact on the molecule's reactivity and the properties of its derivatives.

-

Inductive Effect: The fluorine atoms inductively withdraw electron density, which can slightly increase the electrophilicity of the terminal carbons.

-

Inert Spacer: The -(CF₂)₆- chain is exceptionally stable and chemically inert. It does not participate in reactions and acts as a rigid, well-defined spacer.

-

Property Endowment: When incorporated into a larger molecule or polymer, this chain imparts desirable properties such as high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and a low refractive index.

-

Key Applications in Advanced Synthesis

The unique combination of two reactive handles and an inert fluorinated core makes this compound a valuable tool in materials science and specialty chemical synthesis.

4.1. Monomer for High-Performance Fluoropolymers A primary application is in step-growth polymerization to create advanced fluoropolymers. By reacting with various dinucleophiles (e.g., HO-R-OH, H₂N-R-NH₂), a variety of polymers such as fluorinated polyesters, polyethers, and polyamides can be synthesized. These materials are sought after for applications requiring extreme durability, thermal stability, and specific surface properties.

The general scheme for polymerization is depicted below.

Caption: General schematic for fluoropolymer synthesis.

4.2. Introduction of Perfluoroalkane Spacers In organic and medicinal chemistry, introducing fluorinated segments can dramatically alter a molecule's properties. 1,6-Dibromododecafluorohexane can be used to install a C₆F₁₂ spacer, which can enhance metabolic stability, modify lipophilicity and binding characteristics of drug candidates, or be used to create specialized liquid crystals and surfactants.[7]

Exemplary Experimental Protocol: Synthesis of a Perfluorinated Polyester

This protocol describes a representative nucleophilic substitution reaction to form a polyester, demonstrating the utility of 1,6-Dibromododecafluorohexane as a bifunctional monomer.

Objective: To synthesize a polyester via reaction of 1,6-Dibromododecafluorohexane with disodium adipate.

Materials:

-

1,6-Dibromododecafluorohexane (CAS 918-22-9)

-

Adipic acid

-

Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

Salt Preparation: In a round-bottom flask, dissolve 1.0 equivalent of adipic acid in a minimal amount of methanol. Slowly add a solution of 2.0 equivalents of NaOH in water. Remove the solvents under reduced pressure to obtain dry disodium adipate. Dry thoroughly in a vacuum oven.

-

Reaction Setup: In a three-neck flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the prepared disodium adipate and 1.0 equivalent of 1,6-Dibromododecafluorohexane.

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the monomers.

-

Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting materials using techniques like ¹⁹F NMR.

-

Workup: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred deionized water.

-

Purification: Collect the solid polymer by filtration. Wash the polymer repeatedly with water and then with methanol to remove unreacted monomers and salts.

-

Drying: Dry the resulting white solid polymer in a vacuum oven at 50 °C to a constant weight.

Self-Validation: The resulting polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and ¹⁹F NMR to confirm the incorporation of the -(CF₂)₆- unit.

Thermal Stability Analysis

Polymers derived from 1,6-Dibromododecafluorohexane are expected to exhibit high thermal stability due to the strength of the C-F bonds in the perfluoroalkane backbone. Thermogravimetric Analysis (TGA) is the primary technique used to quantify this stability.[8] TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of thermal decomposition.[8][9] For fluoropolymers, decomposition temperatures are often significantly higher than their non-fluorinated analogs, making them suitable for high-temperature applications.[10]

Safety, Handling, and Disposal

Proper handling of 1,6-Dibromododecafluorohexane is essential due to its hazardous properties.

-

Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] Some data suggests it may also cause an allergic skin reaction and is harmful if swallowed.[13][14]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile or neoprene gloves, and a lab coat.[12][15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[15] The container should be kept tightly closed.[15] It is noted to be heat-sensitive and refrigeration is recommended.[1]

-

Disposal: This compound is classified as toxic to aquatic life with long-lasting effects.[13][14] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter waterways.[14]

Conclusion

1,6-Dibromododecafluorohexane stands out as a highly valuable and versatile reagent in the field of fluorine chemistry. Its bifunctional nature, combined with the extreme stability and unique properties of its perfluorinated core, makes it an indispensable building block for the creation of next-generation polymers and complex organic molecules. Its proper application enables the development of materials with exceptional thermal, chemical, and surface properties, underscoring its importance for researchers pushing the boundaries of materials science and specialty chemical synthesis.

References

-

Fisher Scientific. (n.d.). 1,6-Dibromododecafluorohexane 98.0+%, TCI America™. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexane, 1,6-dibromo-dodecafluoro- (CAS 918-22-9). Retrieved from [Link]

-

ResearchGate. (n.d.). The results of thermogravimetric and differential thermal analysis of fluorine-containing waste products. Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Atlas: School AI Assistant. (n.d.). Reactions of 1,6-Dibromohexane. Retrieved from [Link]

-

MDPI. (2022). Effects of Direct Fluorination on the High-Temperature Oxidation Resistance of AZ31 Magnesium Alloy. Materials, 15(1), 1-13. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dibromohexane, 98%. Retrieved from [Link]

-

ResearchGate. (2020). The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications. Retrieved from [Link]

-

Eljarrat, E., de la Cal, A., & Barceló, D. (2008). Enantiomeric specific determination of hexabromocyclododecane by liquid chromatography-quadrupole linear ion trap mass spectrometry in sediment samples. Journal of Chromatography A, 1209(1-2), 117–123. Retrieved from [Link]

-

Robinson, D. J. (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Auburn University. Retrieved from [Link]

-

Kothari Scientific & Research Industries. (n.d.). 1,6-Dibromohexane CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (2023). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 340, 139889. Retrieved from [Link]

-

LCGC International. (2012). Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough?. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 8(3), 1361-1369. Retrieved from [Link]

-

University of Delhi. (n.d.). DSE-6 Course Title: Polymer Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US8962894B2 - Process for preparing 1, 6-hexanediol.

-

PubChem. (n.d.). 1,6-Dibromohexane. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1,6-dibromo-dodecafluoro-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information “Bottled” spiro-doubly aromatic trinuclear [Pd2Ru]+ complexes. Retrieved from [Link]

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Retrieved from [Link]

-

Thermo Fisher Scientific. (2021). Safety Data Sheet - 1,6-Dibromoperfluorohexane. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 1,6-Dibromododecafluorohexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 918-22-9 CAS MSDS (1,6-DIBROMOPERFLUOROHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Hexane, 1,6-dibromo-dodecafluoro- [webbook.nist.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1,6-Dibromododecafluorohexane: A Comprehensive Profile of its Physical and Chemical Properties

An In-depth Technical Guide:

Abstract: This technical guide provides a detailed examination of 1,6-Dibromododecafluorohexane, a key perfluorinated building block. Tailored for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data on its molecular identity, physicochemical properties, spectroscopic signature, and chemical reactivity. By integrating established data with practical insights into its analysis and application, this guide serves as an essential resource for leveraging this versatile compound in advanced synthesis and material design.

Core Molecular Identity

1,6-Dibromododecafluorohexane, also known as 1,6-dibromoperfluorohexane, is a linear-chain perfluorinated alkane with bromine atoms at the terminal positions.[1][2] The complete fluorination of the carbon backbone imparts significant chemical and thermal stability, while the terminal bromine atoms serve as reactive handles for a variety of chemical transformations.

| Identifier | Value |

| IUPAC Name | 1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane[1] |

| CAS Number | 918-22-9[1][3][4] |

| Molecular Formula | C₆Br₂F₁₂[1][3][4] |

| Molecular Weight | 459.85 g/mol [3][4] |

| InChI Key | SWAPKQWKFYIOJS-UHFFFAOYSA-N[1][5] |

| Canonical SMILES | FC(F)(Br)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)Br[1] |

| Synonyms | 1,6-Dibromoperfluorohexane, Perfluoro-1,6-dibromohexane[1][3] |

Physicochemical Properties

The physical properties of 1,6-Dibromododecafluorohexane are dictated by its highly fluorinated structure. The high atomic masses of fluorine and bromine contribute to its high density compared to conventional hydrocarbons.

| Property | Value | Source(s) |

| Physical Form | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 142 °C to 150 °C | [1][3] |

| Density | ~2.10 g/mL | [3] |

| Refractive Index | ~1.3450 | [3] |

| Water Solubility | Reported as soluble, but this is atypical for perfluorinated compounds and should be verified experimentally.[3] | [3] |

| Storage | Store refrigerated (0-10°C); noted to be heat sensitive. | [2][3] |

Expert Insight: The boiling point shows some variation across suppliers, which may be attributable to differences in purity.[1][3] The reported water solubility is highly anomalous for a perfluorinated compound. Typically, such molecules are characterized by their hydrophobicity. Researchers should treat this specific data point with caution and independently verify solubility in their solvent systems.

Spectroscopic Characterization: A Multi-faceted Approach

Accurate identification and quality control of 1,6-Dibromododecafluorohexane rely on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they offer a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a fluorinated molecule like this, ¹⁹F NMR is the most powerful diagnostic tool. It provides direct insight into the electronic environment of the fluorine atoms.

-

¹⁹F NMR: The spectrum is expected to show distinct signals for the different fluorine environments along the carbon chain. The CF₂ groups adjacent to the bromine atoms (C1 and C6) would appear at a different chemical shift than the internal CF₂ groups (C2-C5). The integration of these signals should correspond to the ratio of fluorine atoms in each unique position. A known spectrum for this compound uses CCl₃F as the NMR standard.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in confirming the presence of specific covalent bonds. While the fingerprint region (600-1400 cm⁻¹) provides a unique pattern for the molecule, the group frequency region is key for functional group identification.[6]

-

Key Absorptions: The spectrum of 1,6-Dibromododecafluorohexane is dominated by strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.[4] Absorptions corresponding to C-Br stretches are expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The absence of significant C-H stretches (around 2850-3000 cm⁻¹) is a crucial indicator of the perfluorinated nature of the compound.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can verify the exact mass of the molecule (457.8175 g/mol for the monoisotopic mass).[5]

-

Isotopic Pattern: A key confirmatory feature is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule will result in a characteristic M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1, providing unequivocal evidence for the dibrominated structure.

Chemical Reactivity and Handling

Stability and Reactivity: 1,6-Dibromododecafluorohexane is a stable compound under standard conditions. However, its utility lies in the reactivity of the C-Br bonds. These bonds can participate in a variety of reactions, including:

-

Nucleophilic substitution

-

Grignard reagent formation

-

Coupling reactions

Incompatibilities: The compound should not be stored or handled in the vicinity of strong oxidizing agents.[2]

Safety and Handling: This chemical is classified as an irritant.[3] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9]

Experimental Workflow for Analysis

The robust characterization of a sample of 1,6-Dibromododecafluorohexane follows a logical workflow to confirm identity, purity, and structure.

Sources

- 1. 1,6-Dibromododecafluorohexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 918-22-9 CAS MSDS (1,6-DIBROMOPERFLUOROHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hexane, 1,6-dibromo-dodecafluoro- [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1,6-Dibromododecafluorohexane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Perfluorinated Building Blocks in Modern Chemistry

Perfluorinated compounds occupy a unique and indispensable position in the landscape of advanced materials, pharmaceuticals, and agrochemicals. The replacement of hydrogen with fluorine atoms imparts profound changes to a molecule's steric and electronic properties, resulting in enhanced thermal stability, chemical inertness, lipophilicity, and unique intermolecular interactions. 1,6-Dibromododecafluorohexane, a bifunctional perfluoroalkane, serves as a quintessential building block in this domain. Its rigid, electron-deficient carbon backbone, flanked by two reactive bromine termini, makes it a valuable intermediate for the synthesis of advanced polymers, liquid crystals, and as a component in "fluorous" chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, probable synthetic routes, spectroscopic signature, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular and Physical Properties

1,6-Dibromododecafluorohexane, also known as 1,6-dibromoperfluorohexane, is a perhalogenated alkane that presents as a colorless to very pale-yellow liquid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆Br₂F₁₂ | [3] |

| Molecular Weight | 459.85 g/mol | [4] |

| CAS Number | 918-22-9 | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 150 °C | [4][5] |

| Density (20/20) | 2.10 g/cm³ | [4] |

| Refractive Index | 1.34 | [4] |

| InChI Key | SWAPKQWKFYIOJS-UHFFFAOYSA-N | [3] |

The molecule's structure is characterized by a fully fluorinated six-carbon chain, which confers significant rigidity and a helical twist to the backbone. The terminal carbon-bromine bonds are the primary sites of reactivity.

Caption: 2D representation of 1,6-Dibromododecafluorohexane.

Synthesis of α,ω-Dibromoperfluoroalkanes: Plausible Methodologies

Proposed Synthesis Route 1: Hunsdiecker Reaction

The Hunsdiecker reaction, which converts the silver salts of carboxylic acids into organic halides via decarboxylation, is a viable, albeit classical, approach.[1][6][7][8][9]

Workflow:

-

Starting Material: Perfluoroadipic acid (HOOC(CF₂)₄COOH).

-

Salt Formation: Conversion of the diacid to its disilver salt, silver perfluoroadipate (AgOOC(CF₂)₄COOAg), by reaction with silver oxide or silver carbonate.

-

Decarboxylative Bromination: The dry silver salt is then treated with elemental bromine (Br₂), typically in an inert solvent like carbon tetrachloride, to yield the desired 1,6-dibromododecafluorohexane.

Causality and Self-Validation: This reaction proceeds via a radical chain mechanism.[9] The thermal decomposition of the acyl hypobromite intermediate drives the reaction forward. The protocol's self-validating nature lies in the precipitation of silver bromide (AgBr), a highly insoluble salt, which provides a strong thermodynamic driving force for the reaction to proceed to completion.

Caption: Proposed Hunsdiecker synthesis workflow.

Proposed Synthesis Route 2: Free-Radical Addition

Another plausible route involves the free-radical addition of bromine to a perfluorinated diene. This method leverages the anti-Markovnikov addition mechanism initiated by peroxides or UV light.[10][11][12][13][14]

Workflow:

-

Starting Material: Dodecafluoro-1,5-hexadiene (F₂C=CF(CF₂)₂CF=CF₂).

-

Initiation: Generation of bromine radicals (Br•) from elemental bromine using a radical initiator (e.g., AIBN, benzoyl peroxide) or UV irradiation.

-

Propagation: The bromine radical adds to the terminal carbon of the diene, generating a more stable secondary radical. This radical then abstracts a bromine atom from another Br₂ molecule, propagating the chain and forming the dibrominated product.

Causality and Self-Validation: The regioselectivity is governed by the formation of the most stable radical intermediate.[12] In the case of perfluoroalkenes, the addition of the bromine radical to the terminal carbon is favored. The reaction's progress can be monitored by the disappearance of the olefinic signals in ¹⁹F NMR spectroscopy, providing a clear endpoint and validation of product formation.

Reactivity and Applications in Synthesis

The utility of 1,6-dibromododecafluorohexane stems from the reactivity of its two C-Br bonds, allowing it to act as a bifunctional electrophile or, after conversion, a bifunctional nucleophile.

Grignard Reagent Formation and Subsequent Reactions

While the formation of Grignard reagents from perfluoroalkyl halides is challenging due to the high strength of the C-F bond and the electron-withdrawing nature of the perfluoroalkyl chain, it is not impossible.[15] The reaction of 1,6-dibromododecafluorohexane with magnesium can lead to the formation of a mono- or di-Grignard reagent.

Experimental Protocol: In-situ Silylation

This protocol is adapted from a procedure for the preparation of α,ω-bis(dimethylhydrosilyl)perfluorohexane, which demonstrates a key application of the di-Grignard intermediate.[15]

-

Apparatus Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Charging: The flask is charged with magnesium turnings.

-

Initiation: A solution of 1,6-dibromododecafluorohexane in an anhydrous ether solvent (e.g., THF) is added dropwise to initiate the Grignard formation.

-

In-situ Trapping: Simultaneously, or shortly after initiation, chlorodimethylhydrosilane is added to the reaction mixture.

-

Work-up: The reaction is quenched, and the desired α,ω-bis(dimethylhydrosilyl)dodecafluorohexane is isolated and purified.

Causality and Self-Validation: The in-situ trapping of the highly reactive Grignard reagent with an electrophile (the chlorosilane) is a critical experimental choice. It prevents undesired side reactions of the Grignard reagent and drives the equilibrium towards product formation. The success of the reaction is validated by the disappearance of the starting material and the appearance of new silicon-hydride (Si-H) signals in IR and ¹H NMR spectroscopy.

Building Block for Advanced Materials

The bifunctional nature of 1,6-dibromododecafluorohexane makes it an ideal monomer or cross-linking agent for the synthesis of fluorinated polymers and liquid crystals.

-

Polymer Synthesis: It can be used in polycondensation reactions with difunctional nucleophiles (e.g., diols, diamines, dithiols) to introduce a perfluorohexane segment into the polymer backbone. These polymers are expected to exhibit low surface energy, high thermal stability, and chemical resistance.

-

Liquid Crystals: The rigid perfluorohexane core can be incorporated into mesogenic molecules. The length and rigidity of this segment can influence the phase behavior and clearing temperatures of liquid crystalline materials.[16][17][18]

Spectroscopic Characterization: The ¹⁹F NMR Signature

¹⁹F NMR spectroscopy is the most powerful tool for the characterization of 1,6-dibromododecafluorohexane. Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, this technique provides unambiguous structural information.

The spectrum is expected to show three distinct signals corresponding to the three chemically non-equivalent sets of CF₂ groups:

-

-CF₂-Br (C1 and C6): This group will appear as a triplet, shifted significantly downfield due to the deshielding effect of the adjacent bromine atom.

-

-CF₂-CF₂Br (C2 and C5): This group will appear as a triplet of triplets (or a more complex multiplet), shifted upfield relative to the C1/C6 signal.

-

-CF₂-CF₂CF₂- (C3 and C4): This central group will appear as a multiplet in the most upfield region of the spectrum, as it is most shielded from the terminal bromine atoms.

The large chemical shift dispersion in ¹⁹F NMR ensures that these signals will be well-resolved, allowing for straightforward structural confirmation and purity assessment.

Safety, Handling, and Storage

Hazard Identification:

-

Classification: 1,6-Dibromododecafluorohexane is classified as causing skin irritation (H315) and serious eye irritation (H319).[19][20] It may also cause respiratory irritation.[19]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[20]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[20]

-

Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[20]

Storage:

-

Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3] It is noted to be heat-sensitive and should be stored refrigerated (0-10°C).[2][4]

-

Incompatibilities: Keep away from strong oxidizing agents.[1][2][3]

Conclusion: A Versatile Tool in Fluorine Chemistry

1,6-Dibromododecafluorohexane is a valuable and versatile bifunctional building block. Its perfluorinated core imparts unique properties that are highly sought after in materials science and specialty chemicals. While its synthesis requires careful consideration of established fluorination and halogenation methodologies, its subsequent reactivity offers a reliable pathway to novel polymers, silylated intermediates, and other advanced materials. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and safe application in pioneering research and development endeavors.

References

- TCI Europe N.V. Fluorous Chemistry. TCI Mail, No. 120. [URL: https://www.tcichemicals.com/assets/brochure/brochures_en/10099_en.pdf]

- Fisher Scientific. 1,6-Dibromoperfluorohexane, 96%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/1-6-dibromoperfluorohexane-96-thermo-scientific/AA-B22729-06]

- Pierce, O. R., & McBee, E. T. (1972). Preparation of α,ω-bis(dimethylhydrosilyl)perfluorohexane. Journal of Organometallic Chemistry, 37(1), 1-5. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0022328X0072338X]

- Aladdin Biochemical Tech Co., Ltd. (2021). Safety Data Sheet: 1,6-Dibromododecafluorohexane. [URL: https://www.aladdin-e.com/up/pdf/2021/20210316102146.pdf]

- Tokyo Chemical Industry (TCI). 1,6-Dibromododecafluorohexane. [URL: https://www.tcichemicals.com/IN/en/p/D3572]

- Fisher Scientific. (2024). Safety Data Sheet: 1,6-Dibromoperfluorohexane. [URL: https://www.fishersci.com/msds?productName=B22729]

- Wikipedia. Hunsdiecker reaction. [URL: https://en.wikipedia.org/wiki/Hunsdiecker_reaction]

- ChemicalBook. Synthesis and Application Research of 1,6-dibromohexane. [URL: https://www.chemicalbook.

- Spectrum Chemical. CAS Number 918-22-9 | 1,6-Dibromododecafluorohexane. [URL: https://www.spectrumchemical.com/OA_HTML/chemical-products_1-6-Dibromododecafluorohexane_918-22-9.jsp]

- Organic Chemistry Portal. Hunsdiecker Reaction. [URL: https://www.organic-chemistry.org/namedreactions/hunsdiecker-reaction.shtm]

- Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [URL: https://www.chemistrysteps.com/free-radical-addition-of-hbr-anti-markovnikov-addition/]

- Fisher Scientific. 1,6-Dibromododecafluorohexane 98.0+%, TCI America™. [URL: https://www.fishersci.ca/shop/products/1-6-dibromododecafluorohexane-98-0-tci-america-trade/D35725G]

- Alfa Chemistry. Hunsdiecker Reaction. [URL: https://www.alfa-chemistry.com/hunsdiecker-reaction.htm]

- BYJU'S. Hunsdiecker Reaction. [URL: https://byjus.com/chemistry/hunsdiecker-reaction/]

- Chemistry LibreTexts. 13.13: Radical Addition Reactions to Double Bonds. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.13%3A_Radical_Addition_Reactions_to_Double_Bonds]

- Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [URL: https://www.masterorganicchemistry.com/2013/05/24/free-radical-addition-of-hbr-to-alkenes/]

- Khan Academy. Free radical addition of HBr to an alkene (peroxide effect). [URL: https://www.khanacademy.org/science/organic-chemistry/alkenes-alkynes/alkene-reactions-and-mechanisms/v/free-radical-addition-of-hbr-to-an-alkene-peroxide-effect-part-1]

- TheOChemWhisperer (YouTube). Free-Radical Addition of Hydrogen Bromide to Alkenes. [URL: https://www.youtube.

- Sigma-Aldrich. 1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653779]

- Al-Ammar, K. A., et al. (2022). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 27(15), 4945. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370601/]

- Spectrum Chemical. CAS RN | 918-22-9 | 1,6-Dibromododecafluorohexane. [URL: https://www.spectrumchemical.com/OA_HTML/chemical-products_1-6-Dibromododecafluorohexane_918-22-9.jsp?minisite=10020&respid=22372]

- Chen, Z., et al. (2018). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry, 20(1), 132-140. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c7gc02738a]

- Dias, F. B., et al. (2021). Liquid-crystalline dual fluorescent dyes for white light emission. Journal of Materials Chemistry C, 9(30), 9576-9585. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc02377a]

- Bai, Y., & Chen, X. (2006). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Journal of Chemical Research, 2006(11), 693-695. [URL: https://www.researchgate.net/publication/244837851_A_Mild_Synthesis_of_aa'-Iminobismethylenebis6-fluoro-34-dihydro-2H-1-benzopyran-2-methanol]

- ResearchGate. Liquid-crystalline Dual Fluorescent Dyes for White Light Emission. [URL: https://www.researchgate.net/publication/353205775_Liquid-crystalline_Dual_Fluorescent_Dyes_for_White_Light_Emission]

Sources

- 1. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.pt [fishersci.pt]

- 4. 1,6-Dibromododecafluorohexane | 918-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1,6-Dibromododecafluorohexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 7. Hunsdiecker Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. byjus.com [byjus.com]

- 10. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. youtube.com [youtube.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liquid-crystalline dual fluorescent dyes for white light emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 20. fishersci.com [fishersci.com]

In-Depth Technical Guide: Synthesis of 1,6-Dibromododecafluorohexane

Authored by: A Senior Application Scientist

Introduction: The Significance of α,ω-Dibromoperfluoroalkanes

Per- and polyfluoroalkyl substances (PFAS) are integral to modern materials science, prized for their exceptional chemical inertness, thermal stability, and unique surface properties.[1] Within this class, α,ω-dihalo-perfluoroalkanes, such as 1,6-dibromododecafluorohexane (Br(CF₂)₆Br), serve as critical building blocks. These molecules are versatile intermediates, enabling the synthesis of a wide array of advanced materials, including fluorinated polymers, surfactants, and specialized ligands for catalysis.[2][3] The terminal bromine atoms provide reactive handles for further chemical modification, while the perfluorinated backbone imparts the desirable properties of the PFAS class.

This guide provides a comprehensive overview of the predominant synthesis methodology for 1,6-dibromododecafluorohexane, focusing on the underlying chemical principles, detailed experimental protocols, and essential safety considerations. The target audience includes researchers and professionals in chemical synthesis and drug development who require a robust understanding of fluorinated compound synthesis.

Core Synthesis Strategy: Free-Radical Telomerization

The most industrially and academically established route to 1,6-dibromododecafluorohexane is the free-radical telomerization of tetrafluoroethylene (TFE) with a bromine-containing telogen (chain transfer agent).[2][4] This method leverages a chain reaction mechanism to build the dodecafluorohexane backbone from TFE monomer units, with the telogen providing the terminal bromine atoms.[5]

Reaction Causality: Why This Method Works

The process hinges on the principles of free-radical addition to alkenes.[6] A radical initiator generates initial radicals, which then react with the telogen to create a bromine radical. This bromine radical attacks the electron-rich double bond of a TFE molecule, initiating the perfluoroalkyl chain.[7][8] The resulting radical propagates by adding more TFE monomers. The chain growth is terminated by reaction with another molecule of the telogen, which caps the chain with a second bromine atom and regenerates a bromine radical to continue the cycle. The "anti-Markovnikov" nature of this radical addition is key, ensuring the bromine adds to the terminal positions.[9]

The choice of telogen is critical. While various brominated compounds can be used, agents like dibromodifluoromethane (CF₂Br₂) or 1,2-dibromotetrafluoroethane are often selected for their efficacy in donating bromine atoms and controlling the chain length of the resulting telomers.[10]

Visualizing the Synthesis Workflow

The following diagrams illustrate the core reaction mechanism and the overall experimental process.

Diagram 1: Free-Radical Telomerization Mechanism

Caption: Mechanism of free-radical telomerization for Br(CF₂)₆Br synthesis.

Diagram 2: Experimental Workflow Overview

Caption: High-level experimental workflow for the synthesis of 1,6-dibromododecafluorohexane.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis and must be adapted and performed by qualified personnel with appropriate safety measures in a specialized high-pressure laboratory.

Part 1: Reactor Preparation and Safety Precautions

-

Reactor Selection : A high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, thermocouple, gas inlet, and rupture disc is required.

-

Critical Safety - Handling Tetrafluoroethylene (TFE) : TFE is an extremely hazardous gas. It is flammable, can explosively decompose to carbon and carbon tetrafluoride (CF₄), and is a suspected carcinogen.[11][12]

-

Inhibition : TFE must be stored with an inhibitor to prevent spontaneous polymerization.

-

Oxygen Exclusion : The presence of oxygen dramatically increases the risk of explosion. The entire apparatus must be meticulously purged of air.[12]

-

Handling : Use non-sparking tools and ensure all equipment is properly grounded.[13] Work must be conducted in a well-ventilated area, preferably a fume hood rated for explosive gases.[14]

-

Personal Protective Equipment (PPE) : Fire-resistant clothing, safety goggles, and appropriate gloves are mandatory.[14][15]

-

-

System Purge : The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen. A vacuum/purge cycle is most effective.

Part 2: Synthesis Procedure

-

Charging Reagents : The telogen (e.g., 1,2-dibromotetrafluoroethane) and a suitable free-radical initiator (e.g., a peroxide or an azo compound like AIBN) are charged into the purged reactor. The specific molar ratio of telogen to initiator is crucial for controlling the reaction rate and telomer distribution.

-

Introduction of TFE : The reactor is cooled (e.g., with a dry ice/acetone bath). TFE gas is then condensed into the reactor to the desired pressure/mass. The ratio of TFE to telogen is the primary factor determining the average chain length of the product.

-

Reaction Execution : The reactor is heated to the initiator's optimal decomposition temperature (e.g., 50-80°C). The reaction is highly exothermic and requires careful temperature and pressure monitoring. The pressure will drop as the gaseous TFE is consumed. The reaction is typically run for several hours until the pressure stabilizes.

-

Work-up and Isolation :

-

After cooling the reactor to room temperature, any unreacted TFE is carefully vented through a scrubbing system.

-

The crude reaction mixture, containing the desired product along with telomers of different chain lengths (Br(CF₂)nBr where n=2, 4, 8, etc.) and residual telogen, is collected.

-

The organic phase is washed with a reducing agent solution (e.g., sodium bisulfite) to destroy any remaining peroxide initiator, followed by washing with water and brine.

-

The product is dried over an anhydrous drying agent (e.g., MgSO₄).

-

Part 3: Purification and Characterization

-

Purification : Due to the formation of a homologous series of α,ω-dibromoperfluoroalkanes, purification is essential.

-

Fractional Vacuum Distillation : This is the most effective method for separating Br(CF₂)₆Br from its shorter and longer-chain analogs based on their different boiling points.

-

Fluorous Solid-Phase Extraction : For high-purity applications, chromatography using fluorous reverse-phase silica can be employed to separate compounds based on their fluorine content.[16]

-

-

Analytical Characterization :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm the molecular weight and purity of the collected fractions.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the definitive technique for structural confirmation of fluorinated compounds.[17][18] The spectrum of Br(CF₂)₆Br is expected to show distinct signals for the CF₂ groups adjacent to the bromine atoms (α-CF₂) and the internal CF₂ groups (β, γ-CF₂).

-

Data Summary

Table 1: Physical and Spectroscopic Properties

| Property | Value | Source |

| Chemical Formula | C₆Br₂F₁₂ | N/A |

| Molecular Weight | 459.87 g/mol | N/A |

| Appearance | Colorless to pale-yellow liquid | [19] |

| Storage | Refrigerate; Heat sensitive | [19] |

| ¹⁹F NMR Chemical Shifts | See Table 2 below | [20][21] |

Table 2: Expected ¹⁹F NMR Chemical Shifts

Chemical shifts are referenced to CFCl₃ at 0 ppm. Actual values may vary based on solvent and experimental conditions.

| Assignment | Expected Chemical Shift Range (ppm) | Multiplicity |

| Br-CF₂ -CF₂-CF₂- | ~ -60 to -65 | Triplet |

| Br-CF₂-CF₂ -CF₂- | ~ -120 to -125 | Multiplet |

| Br-CF₂-CF₂-CF₂ - | ~ -115 to -120 | Multiplet |

Justification: The CF₂ group alpha to the electronegative bromine atom (Br-CF₂ ) will be the most deshielded and appear furthest downfield. The internal CF₂ groups will have chemical shifts more typical for perfluoroalkane chains, with complex splitting due to coupling with adjacent non-equivalent fluorine nuclei.[18]

Conclusion and Outlook

The synthesis of 1,6-dibromododecafluorohexane via free-radical telomerization is a well-established but technically demanding process. Success hinges on meticulous control of reaction parameters to manage the distribution of telomer chain lengths and, most importantly, strict adherence to safety protocols for handling tetrafluoroethylene. The purified product is a valuable synthon for creating materials with tailored properties for high-performance applications. Future research may focus on developing more selective catalytic systems to narrow the product distribution, thereby simplifying purification and improving overall process efficiency.

References

-

Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link][11]

-

New Jersey Department of Health. Hazard Summary: Tetrafluoroethylene. [Link][13]

-

Wende, M., & Gladysz, J. A. (1998). Synthesis of Perfluoroalkyl-Substituted Aryl Bromides and Their Purification Over Fluorous Reverse Phase Silica. Synthesis, 1998(10), 1425-1428. [Link][16]

-

Kichigina, G. A., et al. (2012). Radiation-initiated telomerization of tetrafluoroethylene in 1,2-dibromotetrafluoroethane. High Energy Chemistry, 46(3), 144-148. [Link][10]

-

Wlassics, I., & Tortelli, V. (2006). Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. Journal of Fluorine Chemistry, 127(2), 240-248. [Link][2]

-

Vedantu. Free Radical Addition Reactions of Alkenes, Anti-Markownikoff's Orientation. [Link][7]

-

Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link][9]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][17]

-

Clough, T. J. (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). [Link][8]

-

Kichigina, G. A., et al. (2021). JUSTIFICATION OF THE MECHANISM OF TETRAFLUOROETHYLENE TELOMERIZATION IN PERFLUORINATED SOLVENTS. ResearchGate. [Link][4]

-

Taylor & Francis. Telomerization – Knowledge and References. [Link][5]

-

ResearchGate. Removal of per- and polyfluoroalkyl substances (PFAS) from water using magnetic cetyltrimethylammonium bromide (CTAB)-modified pine bark. [Link][1]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link][21]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Tetrafluoroethylene telomerization using dibromohaloethanes as telogens [search.isc.ac]

- 3. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Free-radical addition - Wikipedia [en.wikipedia.org]

- 7. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. fluoropolymers.eu [fluoropolymers.eu]

- 12. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 13. nj.gov [nj.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. colorado.edu [colorado.edu]

"1,6-Dibromododecafluorohexane structural information"

An In-depth Technical Guide on 1,6-Dibromododecafluorohexane for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dibromododecafluorohexane is a significant organofluorine compound with unique physicochemical properties that make it a valuable building block in various scientific fields. This guide provides a comprehensive overview of its structural information, synthesis, reactivity, and applications, with a particular focus on its relevance in drug development and material science. Detailed protocols, safety information, and expert insights are provided to equip researchers with the knowledge required for its effective and safe utilization.

Introduction: The Significance of Fluorinated Compounds

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. 1,6-Dibromododecafluorohexane, a member of the perfluoroalkyl bromide family, is a prime example of a versatile fluorinated building block. Its fully fluorinated carbon backbone and terminal bromine atoms provide a unique combination of stability and reactivity, making it a valuable tool for synthetic chemists.

Structural and Physicochemical Properties

A thorough understanding of the fundamental properties of 1,6-dibromododecafluorohexane is essential for its application in research and development.

Table 1: Physicochemical Properties of 1,6-Dibromododecafluorohexane

| Property | Value |

| Chemical Formula | C6Br2F12[1][2][3][4][5] |

| Molecular Weight | 459.85 g/mol [1][2] |

| CAS Number | 918-22-9[1][3][4][5][6] |

| Appearance | Colorless to pale-yellow liquid[6] |

| Boiling Point | 142 °C[2] or 150 °C[3] |

| Density | 2.10 g/mL[2] |

| Refractive Index | 1.3450[2] |

| Solubility | Soluble in water[2] |

The linear structure of 1,6-dibromododecafluorohexane is depicted below:

Caption: Chemical structure of 1,6-dibromododecafluorohexane.

Synthesis and Reactivity

While specific synthesis routes for 1,6-dibromododecafluorohexane are proprietary, the synthesis of its non-fluorinated analog, 1,6-dibromohexane, typically involves the bromination of 1,6-hexanediol.[7][8][9] The reactivity of 1,6-dibromododecafluorohexane is dominated by the carbon-bromine bonds, which can undergo a variety of transformations, including nucleophilic substitution and the formation of Grignard reagents.

Applications in Drug Development and Material Science

The unique properties of 1,6-dibromododecafluorohexane make it a valuable tool in several areas of research and development.

Drug Development

The incorporation of fluorinated motifs into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.[10][11][12][13] 1,6-Dibromododecafluorohexane can be used to introduce a dodecafluorohexane spacer, which can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[10]

Material Science

The high density and low surface energy of perfluorinated compounds make them ideal for the development of advanced materials. 1,6-Dibromododecafluorohexane can be used as a monomer in polymerization reactions to create fluorinated polymers with specialized properties, such as chemical resistance and low friction.[8]

Experimental Protocols

The following is a generalized protocol for a nucleophilic substitution reaction using 1,6-dibromododecafluorohexane.

Objective: To displace one of the bromine atoms with a nucleophile.

Materials:

-

1,6-Dibromododecafluorohexane

-

Nucleophile (e.g., sodium azide)

-

Aprotic polar solvent (e.g., dimethylformamide)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve the nucleophile in the solvent in a round-bottom flask.

-

Add 1,6-dibromododecafluorohexane to the solution.

-

Heat the reaction mixture to the desired temperature and stir for the required time.

-

Monitor the reaction by thin-layer chromatography or gas chromatography.

-

Upon completion, quench the reaction and extract the product.

-

Purify the product by column chromatography or distillation.

Caption: Experimental workflow for nucleophilic substitution.

Safety and Handling

1,6-Dibromododecafluorohexane should be handled with care in a well-ventilated fume hood.[14] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[15][16][17][18] It is incompatible with strong oxidizing agents.[6]

Table 2: Hazard Information

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed.[15][18] |

| Skin Sensitization | May cause an allergic skin reaction.[15][17][18] |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[15][18] |

Conclusion

1,6-Dibromododecafluorohexane is a versatile and valuable chemical for researchers in both academia and industry. Its unique properties make it an important building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective use.

References

-

Hexane, 1,6-dibromo-dodecafluoro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Chemical Properties of Hexane, 1,6-dibromo-dodecafluoro- (CAS 918-22-9) - Cheméo. (n.d.). Retrieved from [Link]

-

Product information, 1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | P&S Chemicals. (n.d.). Retrieved from [Link]

-

Hexane, 1,6-dibromo-dodecafluoro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1,6-Dibromohexane CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. (n.d.). Retrieved from [Link]

-

1,6-Dibromo-3,4-dichloro-3,4-difluorohexane - PubChem. (n.d.). Retrieved from [Link]

-

1,6-DIBROMOHEXANE - Palchem. (n.d.). Retrieved from [Link]

-

1,6-Dibromohexane | C6H12Br2 | CID 12368 - PubChem. (n.d.). Retrieved from [Link]

-

Applications in drug development - European Pharmaceutical Review. (2005-03-07). Retrieved from [Link]

-

Exploring inclusion complex of an anti-cancer drug (6-MP) with β-cyclodextrin and its binding with CT-DNA for innovative applications in anti-bacterial activity and photostability optimized by computational study - NIH. (n.d.). Retrieved from [Link]

-

Pharmaceutical applications of cyclodextrins: Basic science and product development | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

-

OPPORTUNITIES FOR COMBINATION DRUG DEVELOPMENT: - Friends of Cancer Research. (n.d.). Retrieved from [Link]

Sources

- 1. Hexane, 1,6-dibromo-dodecafluoro- [webbook.nist.gov]

- 2. 918-22-9 CAS MSDS (1,6-DIBROMOPERFLUOROHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,6-Dibromododecafluorohexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. pschemicals.com [pschemicals.com]

- 5. Hexane, 1,6-dibromo-dodecafluoro- [webbook.nist.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 1,6-Dibromohexane | 629-03-8 [chemicalbook.com]

- 8. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 9. 1,6-Dibromohexane synthesis - chemicalbook [chemicalbook.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Exploring inclusion complex of an anti-cancer drug (6-MP) with β-cyclodextrin and its binding with CT-DNA for innovative applications in anti-bacterial activity and photostability optimized by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. friendsofcancerresearch.org [friendsofcancerresearch.org]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. kscl.co.in [kscl.co.in]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Application of 1,6-Dibromododecafluorohexane

Abstract

This technical guide provides a comprehensive overview of 1,6-Dibromododecafluorohexane, a perhalogenated alkane of significant interest in advanced chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, potential hazards, and rigorous protocols for its safe handling, storage, and disposal. By integrating established safety procedures with insights into its reactivity, this guide aims to empower laboratory personnel to work with 1,6-Dibromododecafluorohexane responsibly and effectively, minimizing risks while maximizing its synthetic utility.

Introduction: Understanding 1,6-Dibromododecafluorohexane

1,6-Dibromododecafluorohexane, also known as 1,6-dibromoperfluorohexane, is a valuable synthetic intermediate.[1] Its highly fluorinated backbone imparts unique properties, such as thermal stability and chemical resistance, while the terminal bromine atoms serve as reactive sites for nucleophilic substitution and other transformations.[2] These characteristics make it a versatile building block in the synthesis of fluorinated polymers, surfactants, and other specialized molecules. However, as with any halogenated compound, a thorough understanding of its properties and potential hazards is paramount for safe and successful experimentation.

This guide provides a foundational understanding of 1,6-Dibromododecafluorohexane, moving from its fundamental chemical identity to practical, field-tested protocols for its use. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1,6-Dibromododecafluorohexane is the first step in ensuring its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 918-22-9 | [1][3] |

| Molecular Formula | C₆Br₂F₁₂ | [3][4] |

| Molecular Weight | 459.85 g/mol | [4][5] |

| Appearance | Colorless to very pale-yellow liquid | [1] |

| Boiling Point | 142 °C | [4] |

| Density | 2.10 g/mL | [4] |

| Refractive Index | 1.3450 | [4] |

| Solubility | Soluble in water | [4] |

Hazard Identification and Mitigation

While specific toxicological data for 1,6-Dibromododecafluorohexane is not extensively documented, its structure as a perhalogenated alkane necessitates a cautious approach. The primary hazards are associated with skin and eye contact, inhalation of vapors, and potential thermal decomposition products.

Primary Routes of Exposure:

-

Inhalation: May cause respiratory tract irritation.[6]

-

Skin Contact: May cause skin irritation.[6]

-

Eye Contact: May cause eye irritation.[6]

-

Ingestion: While not a primary laboratory risk, ingestion may be harmful.[7]

Hazard Mitigation: The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.[8][9]

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Tightly fitting chemical safety goggles or a full-face shield.[10] | Protects eyes from splashes and vapors. Standard safety glasses do not provide a sufficient seal.[8] |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile rubber).[6] It is advisable to wear two pairs of gloves.[10] | Prevents direct skin contact with the liquid. Double-gloving provides additional protection in case of a tear or puncture in the outer glove. |

| Body Protection | A laboratory coat or a chemical-resistant apron.[10] | Protects clothing and underlying skin from accidental spills. |

| Respiratory Protection | A NIOSH-certified organic vapor respirator with an appropriate cartridge should be used if ventilation is inadequate or if there is a risk of exceeding exposure limits.[6] | Prevents the inhalation of potentially harmful vapors, especially when working with heated solutions or in enclosed spaces. |

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

-

Chemical Fume Hood: All handling of 1,6-Dibromododecafluorohexane should be conducted in a properly functioning chemical fume hood.[11]

-

Emergency Eyewash Station and Safety Shower: These must be readily accessible in the immediate vicinity of any potential exposure.[6][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[12]

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors.[12]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6]

-

Hygienic Practices: Do not eat, drink, or smoke when using this product.[7][12] Wash hands thoroughly after handling.[12] Contaminated clothing should be washed before reuse.[6]

Storage

-

Temperature: Store in a refrigerator. This substance is heat-sensitive.[1]

-

Container: Keep containers securely sealed when not in use.[12] Store in the original container.[13]

-

Incompatibilities: Incompatible with oxidizing agents.[1] Do not store near strong bases or metals.[14]

-

Storage Area: Store in a dry, cool, and well-ventilated place.[7]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12] If not breathing, give artificial respiration.[7] Seek medical attention.[7]

-

After Skin Contact: Wash with plenty of soap and water.[12] Remove all contaminated clothing and shoes.[7] Get medical advice/attention.[6]

-

After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] Get medical advice/attention.[6]

-

After Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[15] Get medical advice/attention.[6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[16] Avoid breathing vapors and contact with skin and eyes.[12] Remove all sources of ignition.[6]

-

Containment: Contain any spills with dikes or absorbents like sand, earth, or vermiculite to prevent migration into sewers or streams.[6][12]

-

Clean-up: Clean up any spills as soon as possible, using an absorbent material to collect it.[6] Place in a suitable, labeled container for waste disposal.[12]

Experimental Protocol: A General Nucleophilic Substitution Reaction

The following is a generalized protocol for a nucleophilic substitution reaction using 1,6-Dibromododecafluorohexane. The rationale behind each step is provided to illustrate the integration of safety and scientific methodology.

Objective: To synthesize a difunctionalized perfluorohexane derivative via a nucleophilic substitution reaction.

Materials:

-

1,6-Dibromododecafluorohexane

-

Nucleophile (e.g., sodium azide, potassium cyanide)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating mantle

-

Appropriate work-up and purification reagents and equipment

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble and wear all required PPE as outlined in Section 3.1.

-

Set up a clean, dry round-bottom flask with a magnetic stir bar.

-

-

Reaction Setup:

-

In the fume hood, charge the round-bottom flask with the desired amount of the nucleophile and the anhydrous solvent.

-

Begin stirring the mixture under an inert atmosphere.

-

Carefully measure and add the 1,6-Dibromododecafluorohexane to the reaction mixture dropwise using a syringe or dropping funnel. Rationale: The reactivity of the terminal bromine atoms makes them susceptible to nucleophilic attack. The perfluorinated chain is generally stable under these conditions.[2]

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature. Rationale: Heating is often necessary to overcome the activation energy of the reaction, but care must be taken to avoid thermal decomposition of the starting material or product.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction appropriately (e.g., by adding water).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer to remove any remaining starting materials or byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate technique (e.g., column chromatography, distillation).

-

-

Waste Disposal:

-

All waste generated, including solvents and contaminated materials, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[17]

-

Disposal Considerations

Proper disposal of 1,6-Dibromododecafluorohexane and any associated waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Classification: As a halogenated organic compound, it is classified as hazardous waste.[17]

-

Collection: Collect in a designated, properly labeled, and sealed container.[18] Do not mix with non-halogenated waste.

-

Disposal: Under no circumstances should this compound be disposed of down the drain.[17][19] Arrange for pickup and disposal by a certified hazardous waste management service in accordance with local, state, and federal regulations.[17]

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for the safe handling of 1,6-Dibromododecafluorohexane.

Caption: A flowchart outlining the key steps and safety considerations for handling 1,6-Dibromododecafluorohexane.

Conclusion

1,6-Dibromododecafluorohexane is a chemical with significant potential in various fields of research and development. Its unique properties, however, are accompanied by potential hazards that demand a high level of care and adherence to safety protocols. By understanding its chemical nature, employing appropriate personal protective equipment and engineering controls, and following established procedures for handling, storage, and disposal, researchers can confidently and safely harness the synthetic utility of this compound. This guide serves as a foundational resource to promote a proactive safety culture and ensure that the pursuit of scientific advancement is conducted with the utmost responsibility.

References

-

Cheméo. (n.d.). Chemical Properties of Hexane, 1,6-dibromo-dodecafluoro- (CAS 918-22-9). Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 1,6-DIVINYLPERFLUOROHEXANE. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1,6-Dibromododecafluorohexane 98.0+%, TCI America™. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

Pediatric Oncology Group of Ontario. (2021). Personal Protective Equipment. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hexane, 1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- - Substance Details. Retrieved from [Link]

-

National Institutes of Health. (2025). The NIH Drain Discharge Guide. Retrieved from [Link]

-

Atlas: School AI Assistant. (n.d.). Reactions of 1.6-Dibromhexane. Retrieved from [Link]

-

Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 1,6-Dihydroxy-2,5-dioxyhexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of thermal decomposition of hexahydroxostannates(IV) MSn(OH)6, (M = Mg, Sr, Ca). Retrieved from [Link]

-

Frontiers. (n.d.). Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Retrieved from [Link]

-

ResearchGate. (n.d.). INVESTIGATION ON THE THERMAL DECOMPOSITION MECHANISM OF DECABROMODIPHENYL ETHANE ON BARIUM OXIDE. Retrieved from [Link]

-

PubMed. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Retrieved from [Link]

-

Auburn University. (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Retrieved from [Link]

-

ResearchGate. (2025). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). Understanding 1,6-Dibromohexane: Properties, Synthesis, and Applications for B2B Buyers. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,6-Dibromododecafluorohexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]